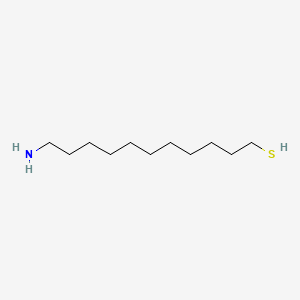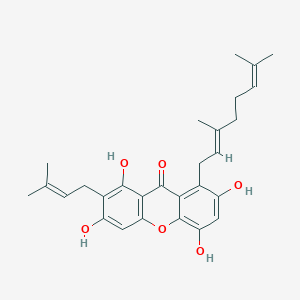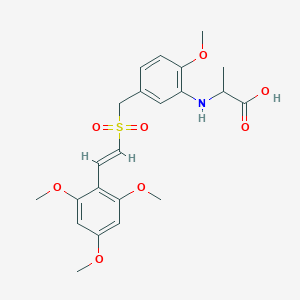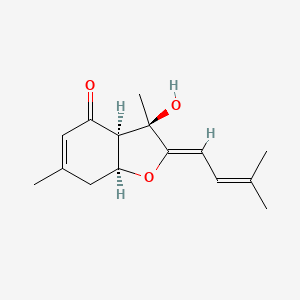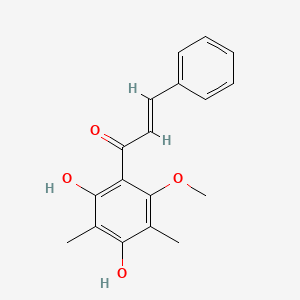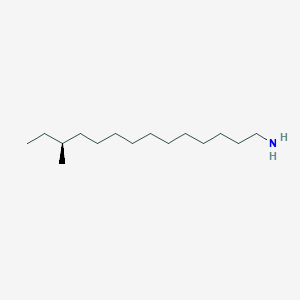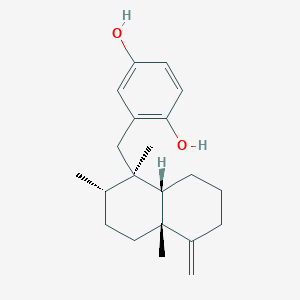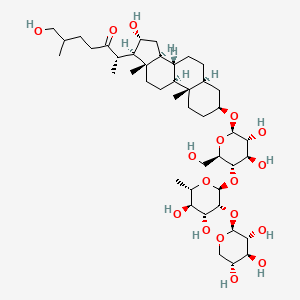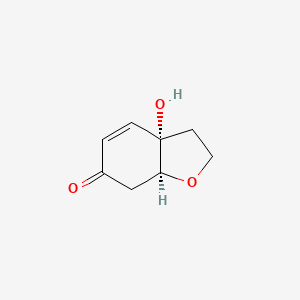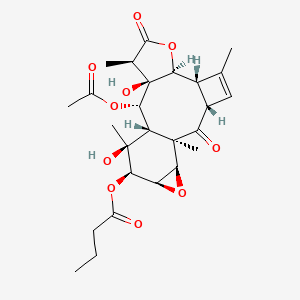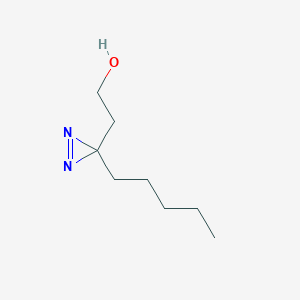
2-(3-pentyl-3H-diazirin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pentyl-3H-diazirin-3-yl)ethanol is a compound that features a diazirine ring, a pentyl chain, and an ethanol group. This compound is known for its utility in chemical probe synthesis due to its light-activated diazirine group, which can form covalent bonds with biological targets upon UV light activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol typically involves the formation of the diazirine ring followed by the introduction of the pentyl chain and ethanol group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-pentyl-3H-diazirin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced diazirine derivatives.
Substitution: Various substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-pentyl-3H-diazirin-3-yl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a chemical probe for studying molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-pentyl-3H-diazirin-3-yl)ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Features an alkyne group instead of a pentyl chain.
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol: Contains a trifluoromethyl group and a benzyl alcohol moiety.
Uniqueness
2-(3-pentyl-3H-diazirin-3-yl)ethanol is unique due to its combination of a pentyl chain and an ethanol group, which provides specific reactivity and solubility properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important .
Eigenschaften
CAS-Nummer |
245440-54-4 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-(3-pentyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-5-8(6-7-11)9-10-8/h11H,2-7H2,1H3 |
InChI-Schlüssel |
UFRORYJOZHLIFW-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N=N1)CCO |
Kanonische SMILES |
CCCCCC1(N=N1)CCO |
Synonyme |
3-azioctanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)

